![molecular formula C27H24FN3O2 B2954197 3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-07-6](/img/structure/B2954197.png)
3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Description
3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H24FN3O2 and its molecular weight is 441.506. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Molecular Logic Switches
Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been explored for their photophysical properties and potential as molecular logic switches. Their fluorescence response to pH changes suggests applications in sensing technologies, highlighting how substitutions on the pyrazolo[3,4-b]quinoline framework can impact electronic properties and solvatochromism, which are crucial for developing optical materials and sensors (Uchacz et al., 2016).
Antitubercular Activity
Hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from 9-methyl-9H-carbazole and dibenzo[b,d]furan have shown significant antitubercular activity. This suggests that structural manipulation of the quinoline core can lead to promising therapeutic agents against tuberculosis, indicating a research application of such compounds in medicinal chemistry and drug discovery (Kantevari et al., 2011).
Optical and Electrochemical Properties
The influence of fluorine substitution on the optical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives has been studied, revealing how such modifications can enhance fluorescence efficiency and alter HOMO-LUMO levels. These findings are crucial for designing fluorescent materials for optical devices and sensors, demonstrating the applicability of structural modifications for tuning material properties (Szlachcic & Uchacz, 2018).
Synthesis and Transformation
The synthesis and transformation of quinoline derivatives have been extensively studied, with applications ranging from fluorophores in biochemistry and medicine to potential antioxidants and radioprotectors. This showcases the versatility of quinoline compounds in various scientific fields, including organic chemistry and pharmacology (Aleksanyan & Hambardzumyan, 2013).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-16-9-10-18(11-17(16)2)26-21-15-31(14-19-7-5-6-8-22(19)28)23-13-25(33-4)24(32-3)12-20(23)27(21)30-29-26/h5-13,15H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNARIASJFCXJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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